5-Chloro-2-ethoxyaniline hydrochloride
Description
Properties
IUPAC Name |
5-chloro-2-ethoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKXWFBBGFCQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxyaniline hydrochloride typically involves the nucleophilic substitution of 5-chloro-2-nitroaniline. The process begins with the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, which is then subjected to reduction to yield 5-chloro-2-nitroaniline . This intermediate is further reacted with ethanol in the presence of a catalyst to obtain 5-Chloro-2-ethoxyaniline. The final step involves the conversion of 5-Chloro-2-ethoxyaniline to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 5-Chloro-2-ethoxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-ethoxyaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following structurally related compounds exhibit variations in substituent type, position, and physicochemical properties:
Property Analysis
- Solubility : Hydrochloride salts (e.g., 5-Chloro-2-ethoxyaniline HCl) exhibit superior aqueous solubility compared to free bases. Ethoxy and methoxy groups enhance polarity, while methyl groups reduce it.
- Reactivity : Electron-withdrawing substituents (Cl, -OCH₂CH₃) activate the aromatic ring for electrophilic substitution, whereas electron-donating groups (CH₃) deactivate it .
- Stability: Hydroxy-substituted analogs (e.g., 5-Chloro-2-hydroxyaniline) are susceptible to oxidation, forming quinones. Ethoxy and methoxy derivatives are more stable under oxidative conditions .
Biological Activity
5-Chloro-2-ethoxyaniline hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 171.63 g/mol. It is characterized by the presence of a chloro group at the 5-position and an ethoxy group at the 2-position on the aniline ring. This structure contributes to its solubility in water, enhancing its utility in biological applications.
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
- Antimicrobial Activity : Initial studies have shown that compounds with similar structures possess antibacterial properties. The presence of the chloro substituent may enhance interaction with microbial targets, although specific data for this compound remains limited.
- Antitumor Activity : Some derivatives of chloroanilines have demonstrated potential antitumor effects. For example, studies suggest that modifications in the aniline structure can lead to increased efficacy against certain cancer cell lines .
- Neuroprotective Effects : There is emerging evidence that compounds related to 5-Chloro-2-ethoxyaniline may exhibit neuroprotective properties, potentially influencing pathways involved in neurodegeneration .
- Toxicological Profile : Understanding the toxicity of this compound is crucial for its application in pharmaceuticals. Research indicates that while certain derivatives show promise, they may also exhibit cytotoxic effects at higher concentrations .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The chloro group enhances electron-withdrawing properties, potentially increasing the compound's reactivity with biological targets.
- The ethoxy group may influence solubility and permeability across cellular membranes, facilitating interaction with intracellular targets.
Future Directions
Further research is warranted to explore:
- The structure-activity relationship (SAR) of this compound to optimize its biological activity.
- Comprehensive toxicity studies to establish safe dosage levels for potential therapeutic applications.
- Investigations into its mechanistic pathways , particularly regarding antitumor and neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Chloro-2-ethoxyaniline hydrochloride, and how can purity be optimized?
- Methodology :
-
Step 1 : Start with 5-chloro-2-ethoxyaniline (CAS 15793-48-3, C₈H₁₀ClNO) as the base compound. React it with hydrochloric acid under controlled conditions to form the hydrochloride salt. Ensure stoichiometric equivalence to avoid residual reactants .
-
Step 2 : Purification via recrystallization using a polar solvent (e.g., ethanol/water mixture) improves yield and purity. Monitor pH to prevent decomposition .
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Step 3 : Validate purity using HPLC (≥95% purity threshold) and elemental analysis. Adjust reaction time and temperature (e.g., 25–40°C) to optimize crystal formation .
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Base Compound | 5-Chloro-2-ethoxyaniline | |
| Solubility (HCl salt) | Soluble in water, ethanol | |
| Purity Validation | HPLC, elemental analysis |
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology :
-
Structural Analysis : Use FT-IR to confirm amine and chloride functional groups. Compare spectra with reference libraries (e.g., Aldrich ATR library) .
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Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., mp ~140–150°C, similar to analogous hydrochlorides) .
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Solubility Profiling : Test solubility in solvents like DMSO, methanol, and aqueous buffers. Document pH-dependent solubility changes .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Case Study : Discrepancies in antimicrobial efficacy may arise from:
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Variable Substituent Effects : Compare derivatives with modified ethoxy or chloro groups. For example, replacing the ethoxy group with pyrrolidinyl (as in ) alters steric and electronic profiles, impacting target binding .
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Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols. For instance, pH variations in broth dilution assays can protonate the amine group, altering bioavailability .
- Resolution Framework :
| Factor | Actionable Step | Reference |
|---|---|---|
| Structural analogs | Synthesize and test analogs | |
| Assay standardization | Use CLSI guidelines |
Q. How can researchers design experiments to probe the reaction mechanisms of this compound in nucleophilic substitution reactions?
- Methodology :
-
Kinetic Studies : Monitor reactions (e.g., with NaSH or NaN₃) using UV-Vis spectroscopy. Track chloride displacement rates under varying temperatures (25–60°C) .
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Isotopic Labeling : Use ³⁶Cl-labeled hydrochloride to trace leaving-group behavior in SNAr (nucleophilic aromatic substitution) reactions .
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Computational Modeling : Apply Gaussian or ORCA software to simulate transition states and identify rate-limiting steps .
- Key Insight : The ethoxy group’s electron-donating effect activates the aromatic ring at the para position, directing nucleophilic attack to the meta chloro site .
Q. What safety protocols are critical when handling this compound in biological assays?
- Safety Framework :
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PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
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First-Aid Measures : For inhalation exposure, administer oxygen and seek immediate medical attention. For skin contact, rinse with water for 15 minutes .
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Waste Disposal : Neutralize with 1M NaOH before disposal in halogenated waste containers .
- Regulatory Note : Follow OSHA HCS standards (H302, H315) for hazardous chemical labeling and storage .
Data Analysis & Contradiction Management
Q. How should researchers address variability in spectroscopic data for hydrochloride salts of aromatic amines?
- Strategy :
- Baseline Correction : Use high-purity solvents (HPLC-grade) to minimize UV-Vis baseline noise .
- Crystallographic Validation : For ambiguous XRD patterns, compare with single-crystal data from analogs (e.g., 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride in ) .
- Collaborative Cross-Check : Share raw data with open-access repositories (e.g., PubChem) to benchmark against published spectra .
Applications in Medicinal Chemistry
Q. What role does this compound play in designing fluorescent probes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
